molecular formula C24H17ClN2O2S B295599 2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B295599
M. Wt: 432.9 g/mol
InChI Key: IXPUVWGFJSBKII-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound with a complex molecular structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have anti-inflammatory properties. However, its effects on normal cells and tissues are not well studied.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potential applications in various fields, including medicine, agriculture, and material science. However, one limitation is its complex molecular structure, which makes it difficult to synthesize and study.

Future Directions

There are several future directions for the study of 2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. In medicine, further studies can be conducted to explore its potential as an anti-cancer drug and its effects on normal cells and tissues. In agriculture, studies can be conducted to develop new pesticides based on this compound. In material science, studies can be conducted to explore its potential applications in the development of new materials with unique properties.
In conclusion, this compound is a synthetic compound with potential applications in various scientific research fields. Its complex molecular structure and potential applications make it a promising candidate for further study and development.

Synthesis Methods

The synthesis of 2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves a multi-step process. The starting material for the synthesis is 5-chloro-2-[(3-methylbenzyl)oxy]benzaldehyde, which is reacted with thiosemicarbazide to form thiosemicarbazone. This intermediate is then cyclized with 2-bromo-1-(5-chloro-2-[(3-methylbenzyl)oxy]benzylidene)hydrazine to form the final product.

Scientific Research Applications

2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential applications in various scientific research fields. In medicine, it has been studied for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been studied for its anti-inflammatory and anti-microbial properties.
In agriculture, this compound has been studied for its potential use as a pesticide. Studies have shown that it has strong insecticidal and fungicidal properties, making it a promising candidate for the development of new pesticides.

Properties

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.9 g/mol

IUPAC Name

(2Z)-2-[[5-chloro-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H17ClN2O2S/c1-15-5-4-6-16(11-15)14-29-21-10-9-18(25)12-17(21)13-22-23(28)27-20-8-3-2-7-19(20)26-24(27)30-22/h2-13H,14H2,1H3/b22-13-

InChI Key

IXPUVWGFJSBKII-XKZIYDEJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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